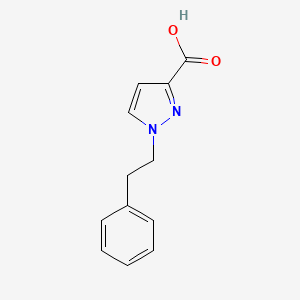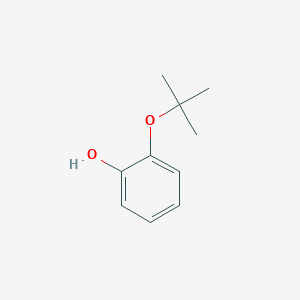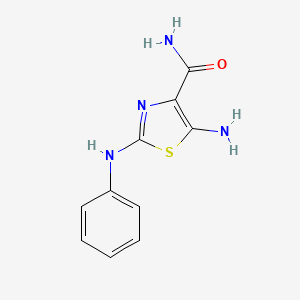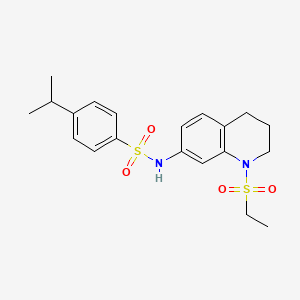
1-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid, also known as PEPCA, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
科学的研究の応用
Experimental Studies and Theoretical Investigations
Functionalization Reactions
The compound has been used in functionalization reactions, particularly for creating N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, with implications in the development of novel compounds (Yıldırım & Kandemirli, 2006).
Structural Analysis
In-depth structural and spectral studies, coupled with theoretical investigations, have been conducted on derivatives of 1H-pyrazole-3-carboxylic acid. These studies focus on understanding the molecule's behavior under different conditions, such as crystal formation and solubility (Viveka et al., 2016).
Synthesis of Novel Compounds
Creation of Novel Derivatives
The compound is integral in synthesizing new chemical derivatives, such as N-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides, which have various potential applications in chemistry and materials science (Korkusuz & Yıldırım, 2010).
Crystal Structure and Biological Evaluation
The synthesis and characterization of compounds derived from 1H-pyrazole-3-carboxylic acid, including their crystal structures, have been studied. These derivatives hold potential for biological applications, particularly in the area of cancer research (Zheng et al., 2010).
Applications in Coordination Chemistry
- Coordination Complexes Synthesis: Derivatives of 1H-pyrazole-3-carboxylic acid have been used in creating coordination complexes, particularly with transition metals like Cu and Co. These complexes exhibit unique structural and hydrogen bonding features, with potential applications in material science (Radi et al., 2015).
特性
IUPAC Name |
1-(2-phenylethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)11-7-9-14(13-11)8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXZQEQXYLLBPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2420152.png)

![5,5-Dimethyl-7alpha-amino-6,7-dihydro-5H-thieno[3,2-b]pyran-6beta-ol](/img/structure/B2420154.png)
![3,5-Dimethyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2420155.png)
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B2420157.png)

![9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2420162.png)
![[2-(3,5-Dimethylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2420163.png)
![2-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2420164.png)
![[(2S)-4-Cyclopropylmorpholin-2-yl]methanamine;dihydrochloride](/img/structure/B2420166.png)


![N'-(5-(4-Benzylphenyl)-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide](/img/structure/B2420172.png)
![3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B2420173.png)